molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide

Cat. No.: B2375830
CAS No.: 2361642-80-8
M. Wt: 215.296
InChI Key: QSMXXOLUQNKVKJ-UHFFFAOYSA-N
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Description

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the prop-2-enamide group to a propylamine group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like amines or alcohols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Propylamine derivatives.

    Substitution: Amide derivatives with different substituents.

Scientific Research Applications

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, while the prop-2-enamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is unique due to its cyclopropyl group, which imparts significant ring strain and reactivity. This makes it distinct from other similar compounds that may have less strained ring systems or different functional groups.

Properties

IUPAC Name

N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMXXOLUQNKVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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